
2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide is a chemical compound that has been synthesized in recent years. This compound has been of interest to scientists due to its potential use in scientific research. In
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : This compound can be synthesized using methods like the Gewald reaction, as demonstrated in the synthesis of structurally similar compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
- Spectral Characterization : The characterization of similar compounds is often done using techniques like IR, 1H NMR, and mass spectral data, which are crucial for understanding their chemical properties.
Biological and Pharmaceutical Applications
- Antimicrobial Activity : Compounds similar to 2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide have been screened for antimicrobial activity, indicating potential use in fighting bacterial and fungal infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
- Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies of analogous compounds have explored their interactions with proteins like Cyclooxygenase 1 (COX1), suggesting their potential in drug development (Mary et al., 2020).
Chemical and Environmental Studies
- Crystallographic Analysis : The structural analysis of related compounds through crystallography helps in understanding their molecular arrangement and potential interactions (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
- Photodegradation Studies : Research on similar chemical structures has involved studying their photodegradation in water, which is crucial for assessing their environmental impact (Climent & Miranda, 1997).
Materials Science
- Photovoltaic Efficiency Modeling : Certain acetamide analogs have been studied for their potential use as photosensitizers in dye-sensitized solar cells, indicating applications in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-15-6-2-1-5-13(15)11-18(21)20-12-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIXCVQLJGHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2559044.png)
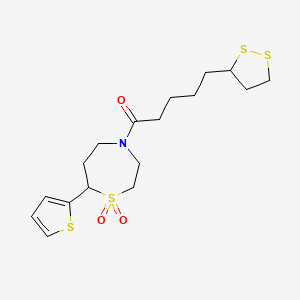
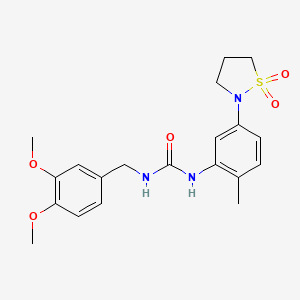

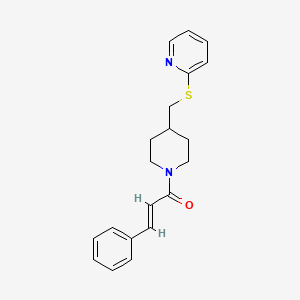
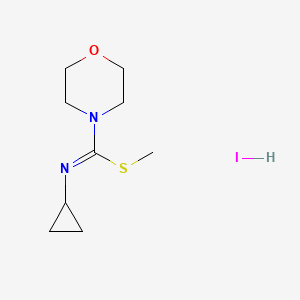
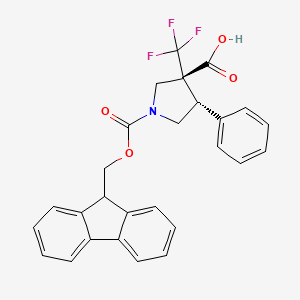

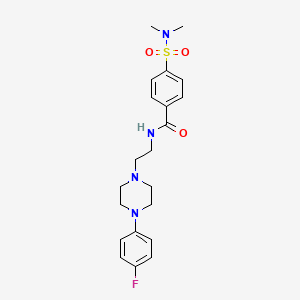
![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)
![1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B2559061.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2559064.png)